molecular formula C15H16O5S B3011185 Propan-2-yl 7,8-dimethoxy-1-oxoisothiochromene-3-carboxylate CAS No. 622352-16-3

Propan-2-yl 7,8-dimethoxy-1-oxoisothiochromene-3-carboxylate

Cat. No. B3011185
CAS RN: 622352-16-3
M. Wt: 308.35
InChI Key: NIZDVLBOZYTKHU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For example, the synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid was achieved using a combination of two synthetic methods: the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization .

Scientific Research Applications

Photoremovable Protecting Groups

"1-Oxoindan-2-yl and 1,3-dioxoindan-2-yl carboxylic acid esters" are used as photoremovable protecting groups in synthetic chemistry. These compounds, similar in complexity to the compound , show that the photolytic cleavage mechanism could be applied to a range of substrates, suggesting potential applications in light-sensitive drug delivery systems or the protection of sensitive functional groups during chemical synthesis (Jaromír Literák, Ľubica Hroudná, P. Klán, 2008).

Heterocyclic Derivative Syntheses

The "palladium-catalyzed oxidative cyclization-alkoxycarbonylation" of gamma-oxoalkynes to produce heterocyclic derivatives demonstrates the compound's relevance in creating pharmaceutical intermediates and materials with unique electronic properties. This process showcases the potential for constructing complex molecular architectures, highlighting the role such compounds can play in developing new drugs and materials (A. Bacchi, M. Costa, Nicola Della Ca’, 2005).

Supramolecular Oxidation

The use of "6A,6D-Di-O-(propan-2-on-1,3-diyl) alpha-cyclodextrin-6A,6D-dicarboxylate" for the oxidation of aromatic amines indicates that related compounds could be employed in green chemistry for the oxidation processes, offering environmentally friendly alternatives for the synthesis of nitro, azo, and azoxy compounds, crucial in dye and pharmaceutical industries (Lavinia G. Marinescu, Merete Mølbach, C. Rousseau, M. Bols, 2005).

Catalytic Synthesis and Antioxidant Agents

In the context of materials science, "novel chalcone derivatives" have been synthesized for potential applications as potent antioxidant agents. This indicates the broader applicability of such compounds in developing antioxidants for medical or materials science applications, where reducing oxidative stress is crucial (G. Prabakaran, S. Manivarman, M. Bharanidharan, 2021).

Renewable Chemicals from Glycerol

Investigations into the "acid-catalysed condensation of glycerol" with various aldehydes and ketones to produce [1,3]dioxan-5-ols and [1,3]dioxolan-4-yl-methanols reveal potential applications in renewable chemical production. This research underscores the value of such compounds in creating sustainable chemicals from biomass, aligning with efforts to develop green and sustainable chemistry practices (J. Deutsch, Andreas Martin, H. Lieske, 2007).

properties

IUPAC Name

propan-2-yl 7,8-dimethoxy-1-oxoisothiochromene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O5S/c1-8(2)20-14(16)11-7-9-5-6-10(18-3)13(19-4)12(9)15(17)21-11/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIZDVLBOZYTKHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CC2=C(C(=C(C=C2)OC)OC)C(=O)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propan-2-yl 7,8-dimethoxy-1-oxoisothiochromene-3-carboxylate

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